Isofenphos oxon
Overview
Description
Isofenphos oxon is a metabolite of the organophosphorus pesticide isofenphos . It has a molecular formula of C15H24NO5P and a molecular weight of 329.33 .
Molecular Structure Analysis
Isofenphos oxon has a molecular structure represented by the formula C15H24NO5P . It contains a total of 46 bonds, including 22 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .Scientific Research Applications
Pesticide Residue Analysis
Isofenphos may be used as an analytical reference standard for determining pesticide residue in various samples such as meat, leeks, rice, and human tissues using chromatography techniques .
Environmental Fate Studies
Research on organophosphorus pesticides like isofenphos includes understanding their environmental fate, degradation under different tillage practices, and their impact on ecosystems .
Enantioselective Degradation
Studies on the enantioselective degradation of isofenphos-methyl in crops like cowpea, cucumber, and pepper under field conditions to understand the environmental behaviors of this pesticide .
Biodegradation Research
Investigation into microbial enzymes capable of degrading isofenphos-methyl, which could lead to bioremediation strategies for contaminated environments .
Agricultural Impact Assessment
Evaluating the role of pesticides in agricultural production, their effectiveness in preventing diseases and pests, and identifying methods to counteract pesticide stress .
Food Safety Testing
Developing fast analytical methods for multiresidue pesticide analysis in various fruits and vegetables to ensure food safety .
Safety and Hazards
Isofenphos oxon is classified as highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Safety measures include using personal protective equipment, avoiding release to the environment, and storing it locked up .
properties
IUPAC Name |
propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24NO5P/c1-6-19-22(18,16-11(2)3)21-14-10-8-7-9-13(14)15(17)20-12(4)5/h7-12H,6H2,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUPKTNAUCDVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865585 | |
Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isofenphos oxon | |
CAS RN |
31120-85-1 | |
Record name | Isofenphos oxon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isofenphos oxon | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46EWA4HEN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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